7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a heterocyclic compound characterized by its seven-membered ring structure that includes a bromine atom and a nitrogen atom. The compound has garnered attention in medicinal chemistry due to its potential applications in pharmacology, particularly as a scaffold for the development of drugs targeting various receptors, including dopamine and serotonin receptors. The molecular formula of this compound is C10H12BrN, with a molecular weight of approximately 262.58 g/mol .
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine belongs to the class of benzazepines, which are known for their diverse biological activities. This compound specifically falls under the category of substituted tetrahydrobenzoazepines and is recognized for its potential as a selective dopamine D1 receptor antagonist .
The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine can be achieved through several synthetic routes. One notable method involves the cyclization of appropriate precursors under controlled conditions. A common approach is the one-pot synthesis that utilizes benzo-fused carbo- and heterocycles .
The synthetic process typically requires:
After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound .
The molecular structure of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine features a bicyclic system with one nitrogen atom integrated into the ring structure. The bromine substituent is located at the 7-position on the benzo ring.
Key structural data includes:
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for compounds related to 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine typically involves interaction with neurotransmitter receptors. This specific compound has been studied for its role as a selective antagonist at dopamine D1 receptors.
Research indicates that similar compounds modulate signaling pathways associated with various physiological responses, including mood regulation and motor control. The binding affinity and selectivity towards these receptors can significantly influence therapeutic outcomes .
The physical properties of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine include:
Chemical properties encompass reactivity patterns typical of halogenated compounds:
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine serves multiple roles in scientific research:
Palladium-catalyzed cyclizations enable efficient construction of the benzo[d]azepine core via intramolecular C–C bond formation. A prominent approach employs intramolecular Heck cyclization of N-allyl-2-bromoaniline precursors. This method involves:
Critical parameters include:
Yields range from 65–82% with >20:1 exo/endo selectivity when using Pd(OAc)₂/XPhos catalytic systems at 100°C [5].
Table 1: Palladium-Catalyzed Cyclization Optimization
Precursor | Catalyst System | Temp (°C) | Yield (%) | Selectivity (exo:endo) |
---|---|---|---|---|
N-Allyl-7-bromo-2-iodoaniline | Pd(OAc)₂/DPPF | 80 | 78 | 22:1 |
7-Bromo-N-(but-3-en-1-yl)aniline | Pd₂(dba)₃/XPhos | 100 | 82 | >30:1 |
N-Crotyl-7-bromo-2-bromoaniline | Pd(PPh₃)₄/TEA | 90 | 65 | 15:1 |
Multicomponent Ugi reactions coupled with reductive Heck processes enable rapid generation of structurally diverse benzo[d]azepines:
This sequence constructs three bonds in one pot, achieving 45–68% yields over two steps. Key advantages include:
Propargylamides serve as versatile precursors through zirconocene-mediated cyclization:
This method achieves 70% yields with complete regioselectivity for 7-brominated products due to:
Table 2: Cyclization Routes Comparison
Method | Key Intermediate | Cyclization Type | Yield Range (%) | Ring Size Selectivity |
---|---|---|---|---|
Pd-catalyzed Heck | Vinyl aniline | Carbocyclization | 65–82 | High (7-membered) |
Ugi/Heck tandem | Bis-amide | Heterocyclization | 45–68 | Moderate |
Zirconocene-mediated | Propargylamide | Carbometallation | 65–70 | High (7-membered) |
Carbocyclization (e.g., Heck, zirconocene):
Heterocyclization (e.g., Ugi-Heck, Rh-catalyzed hydroformylation):
LogP comparisons reveal carbocyclization products exhibit higher lipophilicity (2.19 vs. 1.85), impacting solubility and downstream functionalization [8].
7-Bromo substitution critically influences stereochemical outcomes:
Notably, diastereoselective functionalization of the azepine scaffold is achievable through:
Table 3: Stereoselectivity Control Methods
Strategy | Reagent/Catalyst | dr/ee (%) | Key Factor |
---|---|---|---|
Asymmetric hydroarylation | Pd/(R)-BINAP | 88 ee | Bromine-directed face selectivity |
Hydrogenation | Pd/C in dioxane | 95:5 dr | Conformational locking by Br |
Reductive amination | NaBH₃CN | 80:20 dr | Steric bias from C7-Br |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7